![molecular formula C13H14N2O B1428314 (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine CAS No. 1356110-88-7](/img/structure/B1428314.png)
(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine” consists of a pyridine ring attached to a methoxyphenyl group via a methanamine linker. The InChI code for this compound is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine” are not fully detailed in the search results. It is known that the compound has a molecular weight of 214.26 g/mol.Scientific Research Applications
Anticonvulsant Agents
A study by Pandey and Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine with substituted aryl aldehydes/ketones, including derivatives similar to (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine. These compounds demonstrated potential as anticonvulsant agents, showing protection against seizures in various models. The compounds were tested at doses of 30 and 100 mg/kg and exhibited high protective indices (Pandey & Srivastava, 2011).
Photocytotoxicity in Red Light
Iron(III) complexes incorporating derivatives of (5-(3-Methoxyphenyl)pyridin-3-yl)methanamine displayed notable photocytotoxicity under red light (600-720 nm) in various cell lines. These complexes, developed by Basu et al. (2014, 2015), were effective in generating reactive oxygen species and showed potential for cellular imaging and cancer treatment (Basu et al., 2014); (Basu et al., 2015).
Catalytic Applications
Roffe et al. (2016) explored the use of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives in catalysis. They developed unsymmetrical NCN′ and PCN pincer palladacycles, which demonstrated good activity and selectivity in catalytic applications, particularly where the palladacycle remained in the Pd(II) state (Roffe et al., 2016).
Serotonin 5-HT1A Receptor-Biased Agonists
Sniecikowska et al. (2019) designed 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds were identified as ERK1/2 phosphorylation-preferring aryloxyethyl derivatives and demonstrated robust antidepressant-like activity, indicating their potential in psychiatric medication (Sniecikowska et al., 2019).
Low-Cost Emitters with Large Stokes' Shift
Volpi et al. (2017) synthesized a series of derivatives, including 1,3-diarylated imidazo[1,5-a]pyridine derivatives, through a one-pot condensation process. These compounds demonstrated significant Stokes' shift and quantum yields, indicating their application in the development of low-cost luminescent materials (Volpi et al., 2017).
Anticancer Activity
Mbugua et al. (2020) reported the synthesis of palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands, including R-(pyridin-2-yl)methanamine derivatives. These complexes exhibited significant anticancer activity against various human cancerous cell lines, suggesting their potential as chemotherapeutic agents (Mbugua et al., 2020).
Insecticidal Activity
Bakhite et al. (2014) synthesized pyridine derivatives, including piperidinium 5-acetyl-4-(4'-chlorophenyl)-3-cyano-6-methyl-pyridine-2-thiolate, demonstrating notable insecticidal activity. These compounds were effective against the cowpea aphid, Aphis craccivora, offering potential applications in agricultural pest control (Bakhite et al., 2014).
Future Directions
properties
IUPAC Name |
[5-(3-methoxyphenyl)pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-13-4-2-3-11(6-13)12-5-10(7-14)8-15-9-12/h2-6,8-9H,7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUUKNYKIRPRRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744389 | |
Record name | 1-[5-(3-Methoxyphenyl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(3-Methoxyphenyl)pyridin-3-yl)methanamine | |
CAS RN |
1356110-88-7 | |
Record name | 1-[5-(3-Methoxyphenyl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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